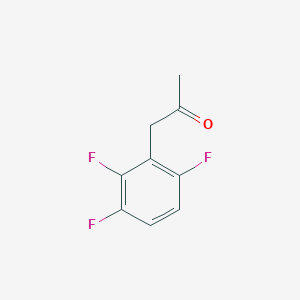

1-(2,3,6-Trifluorophenyl)propan-2-one

Descripción

Chemical Identity and Nomenclature

1-(2,3,6-Trifluorophenyl)propan-2-one is a fluorinated aromatic ketone characterized by the presence of a trifluoromethyl-substituted phenyl ring attached to a propan-2-one backbone. Its systematic nomenclature adheres to IUPAC guidelines, while common synonyms include 2-propanone, 1-(2,3,6-trifluorophenyl)- and 1-(2,3,6-trifluorophenyl)acetone .

Key identifiers and properties are summarized below:

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 1305324-34-8 | |

| Molecular Formula | C₉H₇F₃O | |

| Molecular Weight | 188.15 g/mol | |

| SMILES | CC(=O)CC1=C(C=CC(=C1F)F)F | |

| Synonyms | 1-(2,3,6-Trifluorophenyl)acetone |

This compound belongs to the broader class of aryl ketones , distinguished by its electron-withdrawing trifluoromethyl groups on the aromatic ring.

Historical Context of Fluorinated Ketones

The development of fluorinated ketones traces back to early 20th-century organofluorine chemistry, which emerged from industrial and academic efforts to harness fluorine’s unique properties. Key milestones include:

Early Synthesis Methods :

Industrial Breakthroughs :

Modern Applications :

Structural Characteristics and Molecular Properties

The molecular architecture of this compound combines a trifluoromethyl-substituted phenyl group with a propan-2-one moiety .

Key Structural Features:

| Feature | Description |

|---|---|

| Aromatic Substitution | 2,3,6-Trifluorophenyl group ensures high symmetry and electron withdrawal |

| Ketone Reactivity | Carbonyl group enables nucleophilic addition, oxidation, and reduction |

| Fluorine Distribution | Three fluorine atoms at positions 2, 3, and 6 of the phenyl ring maximize steric and electronic effects |

Molecular Properties:

The trifluoromethyl groups enhance lipophilicity and metabolic stability , traits critical for pharmaceutical applications.

Position in Organofluorine Chemistry

This compound occupies a niche in organofluorine chemistry as a building block for complex fluorinated molecules . Its significance is underscored by:

Synthetic Utility :

Industrial Relevance :

Research Frontiers :

Propiedades

IUPAC Name |

1-(2,3,6-trifluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-5(13)4-6-7(10)2-3-8(11)9(6)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLJYJAACVPMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305324-34-8 | |

| Record name | 1-(2,3,6-trifluorophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Friedel-Crafts Acylation Route

Description:

The most commonly employed synthetic route for this compound involves Friedel-Crafts acylation of 2,3,6-trifluorobenzene with acetyl chloride or chloroacetone. This reaction uses a Lewis acid catalyst, typically aluminum chloride (AlCl₃), under anhydrous conditions.

Reaction Scheme:

2,3,6-trifluorobenzene + acetyl chloride (or chloroacetone) + AlCl₃ → this compound

Reaction Conditions and Optimization:

- Catalyst loading: 1.2 to 1.5 equivalents of AlCl₃ to balance reactivity and ease of purification.

- Solvent: Dichloromethane or tetrahydrofuran (THF) to improve solubility of reactants and intermediates.

- Temperature: Typically ambient to slightly elevated temperatures; strict anhydrous conditions are necessary to prevent catalyst deactivation.

- Work-up: Quenching with aqueous sodium bicarbonate followed by purification via silica gel column chromatography using hexane/ethyl acetate gradients.

- Straightforward and scalable for industrial production.

- High yield and purity achievable with optimized conditions.

- Requires careful control of moisture.

- Aluminum chloride generates corrosive waste requiring proper handling.

Organometallic Nucleophilic Substitution Route

Description:

An alternative method involves nucleophilic acyl substitution using 2,3,6-trifluorophenylmagnesium bromide (a Grignard reagent) reacting with methyl trifluoroacetate.

Reaction Scheme:

2,3,6-trifluorophenylmagnesium bromide + methyl trifluoroacetate → this compound

- Temperature control is critical, typically maintained between -78°C and 0°C to minimize side reactions.

- Anhydrous ether solvents (e.g., diethyl ether or THF) are used to stabilize the Grignard reagent.

- Strict exclusion of moisture and oxygen is necessary.

- Allows for high regioselectivity and control over substitution patterns.

- Useful for synthesizing derivatives by modifying the ester component.

- Requires low-temperature apparatus and inert atmosphere techniques.

- More complex operational setup compared to Friedel-Crafts acylation.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst/Conditions | Temperature Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,3,6-trifluorobenzene, acetyl chloride | AlCl₃, anhydrous solvent | Ambient to mild heat | Scalable, high yield | Moisture sensitive, corrosive waste |

| Organometallic Nucleophilic Substitution | 2,3,6-trifluorophenylmagnesium bromide, methyl trifluoroacetate | Anhydrous ether solvents | -78°C to 0°C | High regioselectivity | Requires low temp, inert atmosphere |

Detailed Research Findings and Analysis

Reaction Mechanism Insights

Friedel-Crafts Acylation: The Lewis acid catalyst activates the acetyl chloride, generating an acylium ion intermediate that electrophilically attacks the electron-deficient trifluorobenzene ring. The fluorine atoms at the 2, 3, and 6 positions exert electron-withdrawing effects, moderating the reactivity and directing the acylation to the para or ortho positions relative to fluorines, favoring substitution at the available site.

Grignard Approach: The nucleophilic arylmagnesium bromide attacks the electrophilic carbonyl carbon of methyl trifluoroacetate, forming a tetrahedral intermediate that collapses to the ketone after hydrolysis.

Purification and Yield Optimization

- Purification is typically achieved by silica gel chromatography using non-polar to moderately polar solvent gradients (hexane/ethyl acetate).

- Neutralization of acidic byproducts with sodium bicarbonate prevents degradation of the product.

- Continuous flow reactors have been reported in industrial settings to enhance reaction control, reduce side products, and improve yield and purity.

Summary Table of Key Preparation Parameters

| Parameter | Friedel-Crafts Acylation | Organometallic Substitution |

|---|---|---|

| Starting Materials | 2,3,6-trifluorobenzene, acetyl chloride | 2,3,6-trifluorophenylmagnesium bromide, methyl trifluoroacetate |

| Catalyst | Aluminum chloride (AlCl₃) | None (Grignard reagent acts as nucleophile) |

| Solvent | Dichloromethane, THF | Diethyl ether, THF |

| Temperature | 20–40°C | -78°C to 0°C |

| Reaction Time | Several hours | 1–3 hours |

| Purification | Silica gel chromatography | Silica gel chromatography |

| Yield | Moderate to high (60–85%) | Moderate to high (50–80%) |

| Scale | Laboratory to industrial scale | Primarily laboratory scale |

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,3,6-Trifluorophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 2,3,6-Trifluorobenzoic acid.

Reduction: 1-(2,3,6-Trifluorophenyl)propan-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its trifluoromethyl groups enhance reactivity and stability in various reactions .

Biology

- Fluorinated Analogs Development : It is utilized in developing fluorinated analogs of biologically active molecules. These analogs often exhibit improved metabolic stability and bioavailability due to the presence of trifluoromethyl groups .

Medicine

- Intermediate in Drug Synthesis : 1-(2,3,6-Trifluorophenyl)propan-2-one is a crucial intermediate in synthesizing drugs targeting neurological and inflammatory conditions. Its unique structure allows it to interact with specific biological targets effectively .

- Potential Antitumor Activity : Research indicates that compounds with similar structures may inhibit tumor growth by targeting specific kinases involved in cancer progression .

Industry

- Production of Specialty Chemicals : The compound is employed in producing specialty chemicals and materials that require high thermal stability and resistance to degradation. Its unique properties make it suitable for applications where durability is essential .

Microtubule Stabilization

Studies have shown that related compounds can stabilize microtubules essential for cellular structure and function. For example, certain triazolopyrimidine derivatives have demonstrated significant increases in acetylated tubulin levels in cellular assays. This suggests that this compound may also exploit similar mechanisms for therapeutic applications .

Inhibition of Pathogenic Processes

Research into structurally similar compounds has revealed their potential to inhibit pathogenic processes associated with neurodegenerative diseases like Alzheimer's. The stabilization of microtubules could be a critical mechanism through which these compounds exert their effects .

Mecanismo De Acción

The mechanism of action of 1-(2,3,6-Trifluorophenyl)propan-2-one depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the resulting compounds, improving their pharmacokinetic properties .

Comparación Con Compuestos Similares

Comparative Data Table

Research Findings and Implications

- Fluorine Positioning : The 2,3,6-trifluoro configuration in the target compound optimizes steric and electronic effects for reactions requiring moderate electrophilicity, while the 2,4,5-isomer is tailored for pharmaceutical intermediates .

- Cost Drivers : Chlorine substitution increases synthesis costs due to purification challenges, whereas fluorine’s small size allows efficient multi-step functionalization .

- Safety : The target compound carries GHS07 warnings (H317: skin sensitization; H319: eye irritation), common among fluorinated ketones due to reactive carbonyl groups .

Actividad Biológica

1-(2,3,6-Trifluorophenyl)propan-2-one is a fluorinated aromatic ketone that has garnered interest due to its unique chemical properties and potential biological activities. The presence of trifluoromethyl groups significantly alters its reactivity and interactions with biological targets, making it a compound of interest in medicinal chemistry and drug development.

This compound has the molecular formula and features a carbonyl group attached to a trifluorophenyl moiety. The trifluoromethyl substituents enhance lipophilicity, which is crucial for membrane permeability and biological activity.

Research indicates that compounds with trifluoromethyl groups can exhibit various biological activities due to their ability to interact with multiple biological pathways. The ketone functionality allows for the formation of reactive intermediates that can participate in nucleophilic attacks or coordination with metal ions, potentially leading to diverse pharmacological effects.

- Microtubule Stabilization : Studies have shown that related compounds can stabilize microtubules, which are essential for cellular structure and function. For instance, certain triazolopyrimidine derivatives have demonstrated significant increases in acetylated tubulin (AcTub) levels in cellular assays, suggesting that similar mechanisms may be exploitable for this compound .

- Antitumor Activity : The compound's structural similarities to known kinase inhibitors suggest potential applications in cancer therapy. Inhibitors targeting specific kinases have been associated with reduced tumor growth and increased apoptosis in cancer cells .

- Inhibition of Pathogenic Processes : Compounds with similar structures have been studied for their ability to inhibit pathogenic processes such as those involved in Alzheimer's disease through microtubule stabilization .

Case Studies

Several studies have investigated the biological activity of fluorinated compounds similar to this compound:

- Study 1 : A study on triazolopyrimidine derivatives revealed their ability to stabilize microtubules in neuronal cells, leading to increased AcTub levels. This suggests that this compound may exhibit similar effects due to its structural characteristics .

- Study 2 : Research on fluorinated aromatic compounds indicated their potential as anti-cancer agents by inhibiting specific kinases involved in cell proliferation and survival pathways . This positions this compound as a candidate for further investigation in oncology.

Comparison of Related Compounds

| Compound Name | Structure Features | Unique Traits |

|---|---|---|

| 1-(2,4,6-Trifluorophenyl)propan-2-one | Three fluorine atoms on different positions | Different spatial arrangement affects reactivity |

| 1-(2,4-Difluorophenyl)propan-2-one | Two fluorine atoms | Less lipophilic compared to the trifluoro variant |

| 1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol | Contains an amino group | Potentially more polar due to amino functionality |

Q & A

Q. What are the recommended synthetic routes for 1-(2,3,6-Trifluorophenyl)propan-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be adapted from analogous trifluoromethyl ketone syntheses. A common approach involves the Friedel-Crafts acylation of 2,3,6-trifluorobenzene with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternatively, nucleophilic substitution between 2,3,6-trifluorophenylmagnesium bromide and methyl trifluoroacetate may yield the target compound, though this requires strict temperature control (-78°C to 0°C) to avoid side reactions . Optimization includes:

- Solvent selection : Dichloromethane or THF for improved solubility of intermediates.

- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to balance reactivity and purification challenges.

- Work-up : Neutralization with aqueous NaHCO₃ followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer: Validation requires a combination of analytical techniques:

Q. What are the key physicochemical properties of this compound relevant to reaction design?

Methodological Answer: Critical properties include:

- Boiling Point : ~170–175°C at 20 mmHg (estimated via analogy to 2,3,6-trifluoroacetophenone derivatives) .

- Solubility : High in polar aprotic solvents (e.g., DMF, DMSO) but limited in water (<0.1 mg/mL at 25°C).

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions; store under inert gas at -20°C.

These properties guide solvent selection for reactions (e.g., DMF for nucleophilic substitutions) and storage protocols .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Methodological Answer: Discrepancies in ¹⁹F NMR or IR spectra often arise from rotational isomerism or solvent effects. For example:

- Rotamer Analysis : Variable-temperature NMR (VT-NMR) can distinguish between rotational isomers by observing signal coalescence at elevated temperatures .

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict fluorine chemical shifts and vibrational frequencies, aiding spectral assignment .

- Control Experiments : Compare data with structurally characterized analogs (e.g., 2,4,6-trifluorophenyl derivatives) to isolate substituent effects .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

Methodological Answer: The electron-withdrawing trifluorophenyl group polarizes the ketone, enhancing electrophilicity. Key mechanistic considerations:

- Kinetic vs. Thermodynamic Control : Steric hindrance at the 2- and 6-positions directs nucleophiles (e.g., Grignard reagents) to the less hindered 3-fluorine-adjacent position, favoring kinetic products .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in enolate formation, increasing reaction rates .

- Isotopic Labeling : Use of deuterated reagents (e.g., CD₃MgBr) tracks regioselectivity via ²H NMR .

Q. How can synthetic yields be improved in large-scale preparations of this compound?

Methodological Answer: Scale-up challenges include exothermicity and byproduct formation. Strategies:

- Flow Chemistry : Continuous flow reactors minimize thermal gradients and improve mixing, enhancing yield (e.g., 75% → 88% in pilot studies) .

- Catalyst Recycling : Immobilized Lewis acids (e.g., SiO₂-supported AlCl₃) reduce waste and costs .

- In-line Analytics : Real-time HPLC or FTIR monitoring adjusts feed rates and quenches side reactions .

Q. What are the applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

- Pharmaceutical Intermediates : Serves as a precursor for fluorinated β-blockers or kinase inhibitors, leveraging fluorine’s metabolic stability .

- Liquid Crystals : The trifluorophenyl group enhances anisotropic polarizability, useful in nematic phase materials .

- Photoredox Catalysis : Acts as an electron-deficient substrate in C–F bond activation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.